molecular formula C17H19FN2O4 B10865839 methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10865839
M. Wt: 334.34 g/mol
InChI Key: UVDZLHPQWFPJIF-JQIJEIRASA-N
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Description

METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to METHYL 2-[4-[(E)-1-ETHOXYPROPYLIDENE]-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE include other pyrazole derivatives such as:

Properties

Molecular Formula

C17H19FN2O4

Molecular Weight

334.34 g/mol

IUPAC Name

methyl 2-[(4E)-4-(1-ethoxypropylidene)-1-(4-fluorophenyl)-5-oxopyrazol-3-yl]acetate

InChI

InChI=1S/C17H19FN2O4/c1-4-14(24-5-2)16-13(10-15(21)23-3)19-20(17(16)22)12-8-6-11(18)7-9-12/h6-9H,4-5,10H2,1-3H3/b16-14+

InChI Key

UVDZLHPQWFPJIF-JQIJEIRASA-N

Isomeric SMILES

CC/C(=C\1/C(=NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC)/OCC

Canonical SMILES

CCC(=C1C(=NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC)OCC

Origin of Product

United States

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